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Compound of Interest

Compound Name: 5,7-Dichloro-2-methylquinoline

Cat. No.: B1318215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5,7-Dichloro-2-methylquinoline, a

halogenated derivative of the quinoline scaffold. Quinoline and its analogs are of significant

interest in medicinal chemistry due to their wide range of biological activities, including

antimicrobial and anticancer properties. This document consolidates the available

physicochemical data, outlines plausible experimental protocols for its synthesis and analysis,

and explores its potential biological significance based on related compounds. All quantitative

data is presented in structured tables, and detailed methodologies for key experimental

techniques are provided. Furthermore, logical workflows and reaction mechanisms are

visualized using the DOT language.

Physicochemical Properties
5,7-Dichloro-2-methylquinoline is a solid compound with the molecular formula C10H7Cl2N.

[1] Its molecular weight is 212.08 g/mol .[1] The structural and chemical properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1318215?utm_src=pdf-interest
https://www.benchchem.com/product/b1318215?utm_src=pdf-body
https://www.benchchem.com/product/b1318215?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/aldrich/bbo000184
https://www.sigmaaldrich.com/JP/ja/product/aldrich/bbo000184
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C10H7Cl2N [1]

Molecular Weight 212.08 g/mol [1]

CAS Number 26933-09-5 [1]

Appearance Solid [1]
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9(12)4-7(11)5-10(8)13-6/h2-

5H,1H3

[1]

InChI Key
HOGMFBWKANERDP-

UHFFFAOYSA-N
[1]

SMILES Cc1ccc2c(Cl)cc(Cl)cc2n1 [1]

Synthesis of 5,7-Dichloro-2-methylquinoline
A plausible and efficient method for the synthesis of 5,7-Dichloro-2-methylquinoline is the

Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-

unsaturated carbonyl compound under acidic conditions.[2] For the synthesis of 5,7-Dichloro-
2-methylquinoline, 3,5-dichloroaniline would serve as the aniline component, and

crotonaldehyde (an α,β-unsaturated aldehyde) would provide the remaining atoms for the

quinoline ring system.

Proposed Experimental Protocol: Doebner-von Miller
Synthesis
Materials:

3,5-Dichloroaniline

Crotonaldehyde

Hydrochloric acid (concentrated)

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
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Sodium hydroxide solution

Organic solvent (e.g., dichloromethane or diethyl ether)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline in a

mixture of concentrated hydrochloric acid and water.

To this acidic solution, add the oxidizing agent.

Heat the mixture to reflux and add crotonaldehyde dropwise over a period of 1-2 hours.

After the addition is complete, continue refluxing for several hours until the reaction is

complete (monitored by TLC).

Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide

solution.

Extract the aqueous mixture with an organic solvent.

Combine the organic extracts and dry them over an anhydrous drying agent.

Filter the mixture and remove the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography or recrystallization to yield 5,7-
Dichloro-2-methylquinoline.
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Doebner-von Miller Synthesis of 5,7-Dichloro-2-methylquinoline

Reactants Reaction Conditions Workup

3,5-Dichloroaniline

Doebner-von Miller Reaction

Crotonaldehyde Conc. HCl Oxidizing Agent Heat

Workup

5,7-Dichloro-2-methylquinoline

Neutralization Extraction Purification

Click to download full resolution via product page

Doebner-von Miller Synthesis Workflow

Analytical Characterization
The identity and purity of synthesized 5,7-Dichloro-2-methylquinoline can be confirmed using

a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for

the aromatic protons and the methyl group. The exact chemical shifts and coupling constants

would need to be determined experimentally.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton

of the molecule, with distinct signals for the methyl carbon and the aromatic carbons.

Proposed ¹H and ¹³C NMR Protocol:

Instrumentation: 400 MHz NMR Spectrometer

Solvent: Deuterated chloroform (CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Concentration: 10-20 mg/mL

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is

expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 5,7-
Dichloro-2-methylquinoline (212.08 g/mol ). The isotopic pattern of the molecular ion peak

will be characteristic of a molecule containing two chlorine atoms.

Proposed GC-MS Protocol:

Instrumentation: Gas chromatograph coupled to a mass spectrometer

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Inlet Temperature: 250 °C

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a

rate of 10°C/min, and held for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)
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HPLC can be used to assess the purity of the synthesized compound. A reverse-phase method

would be suitable for this non-polar molecule.

Proposed HPLC Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: A gradient of acetonitrile and water

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

Analytical Workflow for 5,7-Dichloro-2-methylquinoline

Purity Assessment Structural Elucidation

Synthesized Product

Purity Assessment Structural Elucidation

Pure Compound Confirmed Structure

HPLC GC-MS ¹H NMR ¹³C NMR Mass Spectrometry
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Analytical Characterization Workflow

Potential Biological Activity and Signaling Pathways
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While there is limited specific information on the biological activity of 5,7-Dichloro-2-
methylquinoline, the broader class of quinoline derivatives is known for a wide range of

pharmacological effects.

Antimicrobial Activity: Many quinoline derivatives exhibit antibacterial and antifungal properties.

[3] The presence of chlorine atoms on the quinoline ring can enhance this activity. It is plausible

that 5,7-Dichloro-2-methylquinoline could be investigated for its efficacy against various

microbial strains.

Anticancer Activity: The quinoline scaffold is a "privileged structure" in the design of anticancer

drugs.[4] Some quinoline derivatives have been shown to exert their cytotoxic effects through

the inhibition of enzymes like topoisomerase and protein kinases.[4] For instance, some

substituted quinolines act as noncovalent inhibitors of the proteasome, a key target in cancer

therapy.[5]

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit a variety of

enzymes, including those that interact with DNA, such as DNA methyltransferases.[6][7] The

planar aromatic structure of quinolines allows them to intercalate into DNA, which can disrupt

DNA replication and transcription processes.

Potential Signaling Pathway Involvement: Given the known activities of related compounds,

5,7-Dichloro-2-methylquinoline could potentially modulate signaling pathways involved in cell

proliferation, survival, and apoptosis. A plausible, yet hypothetical, signaling pathway that could

be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and

is a target for many quinoline-based inhibitors.
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Hypothetical Signaling Pathway for Quinoline Derivatives
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Hypothesized PI3K/Akt/mTOR Inhibition

Conclusion
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5,7-Dichloro-2-methylquinoline is a halogenated quinoline derivative with potential for further

investigation in the fields of medicinal chemistry and drug development. This guide provides a

foundational understanding of its physicochemical properties and outlines robust, albeit

generalized, protocols for its synthesis and characterization. While specific biological data is

currently lacking, the known activities of related quinoline compounds suggest that 5,7-
Dichloro-2-methylquinoline may possess interesting antimicrobial or anticancer properties.

Further research is warranted to elucidate its specific biological targets and mechanisms of

action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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